

3-Bromobutan-2-ol CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Bromobutan-2-ol

Cat. No.: B1626315

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An In-depth Technical Guide to 3-Bromobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromobutan-2-ol**, a halogenated secondary alcohol with significant potential in chemical synthesis and as a bioactive compound. This document outlines its chemical and physical properties, provides detailed experimental protocols for its stereoselective synthesis, and discusses its potential antimicrobial activities.

Core Compound Data

3-Bromobutan-2-ol, with the chemical formula C_4H_9BrO , is a chiral molecule existing as four distinct stereoisomers due to the presence of two stereogenic centers.^[1] Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	5798-80-1	N/A
Molecular Weight	153.02 g/mol	[2]
Chemical Formula	C ₄ H ₉ BrO	[2]
Synonyms	3-Bromo-2-butanol	[1]

Synthesis and Stereochemistry

The synthesis of enantiomerically pure stereoisomers of **3-Bromobutan-2-ol** is crucial for investigating its specific biological activities. A well-established method involves the lipase-catalyzed kinetic resolution of racemic mixtures.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-syn- and (±)-anti-3-bromo-2-butanols

This protocol describes the preparation of the four stereoisomers of 3-bromo-2-butanol through the hydrolysis of their acetates, catalyzed by a lipase.[3]

Materials:

- (±)-syn-3-bromo-2-butyl acetate
- (±)-anti-3-bromo-2-butyl acetate
- Lipase (e.g., from *Candida antarctica*)
- Phosphate buffer (pH 7.0)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- **Enzymatic Hydrolysis:** A suspension of the racemic bromo-butyl acetate (1.0 g) and lipase (200 mg) in phosphate buffer (50 mL) is stirred at room temperature.
- **Reaction Monitoring:** The progress of the hydrolysis is monitored by gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining acetate and the produced alcohol.
- **Extraction:** Once the desired conversion (typically around 50%) is reached, the reaction mixture is extracted with ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Chromatographic Separation:** The resulting mixture of the unreacted acetate and the alcohol product is separated by column chromatography on silica gel.
- **Hydrolysis of Remaining Acetate:** The optically active acetate is hydrolyzed chemically (e.g., using a base) to obtain the corresponding enantiomer of the alcohol.
- **Stereochemical Analysis:** The enantiomeric purity of the separated alcohol and the one obtained after hydrolysis is determined by chiral GC or HPLC.

This enzymatic resolution method allows for the preparation of all four stereoisomers in high enantiomeric purity (>95% ee).^[3]

Biological Activity

3-Bromobutan-2-ol has been reported to exhibit antimicrobial properties, suggesting its potential as a lead compound in the development of new therapeutic agents.

Antifungal Activity

Qualitative studies have indicated that **3-Bromobutan-2-ol** possesses antifungal activity against a range of pathogenic fungi, including *Candida albicans*, *Coccidioides immitis*, and *Aspergillus fumigatus*. However, specific minimum inhibitory concentration (MIC) values from these studies are not readily available in the public domain.

Antibacterial Activity

While specific data for **3-Bromobutan-2-ol** is limited, the general class of bromo-organic compounds is known for antibacterial properties. The mechanism of action for some brominated compounds involves the generation of reactive oxygen species, which are detrimental to bacterial cells.[4]

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of **3-Bromobutan-2-ol** is likely multifaceted. As a lipophilic molecule, it may disrupt the integrity of microbial cell membranes.[5] The presence of a bromine atom, a good leaving group, could also facilitate reactions with essential biological nucleophiles within the microorganism, leading to enzyme inhibition and disruption of cellular processes.

Visualizing Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A flowchart of the lipase-catalyzed kinetic resolution for synthesizing stereoisomers.

Caption: A diagram illustrating the proposed antimicrobial mechanisms of **3-Bromobutan-2-ol**.

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